Norcocaine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Local Anesthetic Potential:

Research suggests that norcocaine might possess a stronger local anesthetic effect compared to cocaine itself Wikipedia: Norcocaine: . This finding is based on in-vitro studies and animal models. However, the exact mechanism behind this enhanced potency remains unclear.

Cocaine Use Detection:

Norcocaine's presence in hair samples can be a marker for chronic or heavy cocaine use Guardian Recovery: What is Norcocaine?. This is because hair analysis can detect metabolites that persist longer than the parent drug itself. While cocaine itself might be undetectable after a certain period, norcocaine's presence can provide a more extended window for identifying past cocaine use.

Pharmacological Comparison:

Understanding the pharmacological profile of norcocaine compared to cocaine is crucial for researchers. Studies investigate how these two compounds interact with the body and their potential for dependence or toxicity. This information helps researchers differentiate the effects of cocaine use from its metabolites Wikipedia: Norcocaine: .

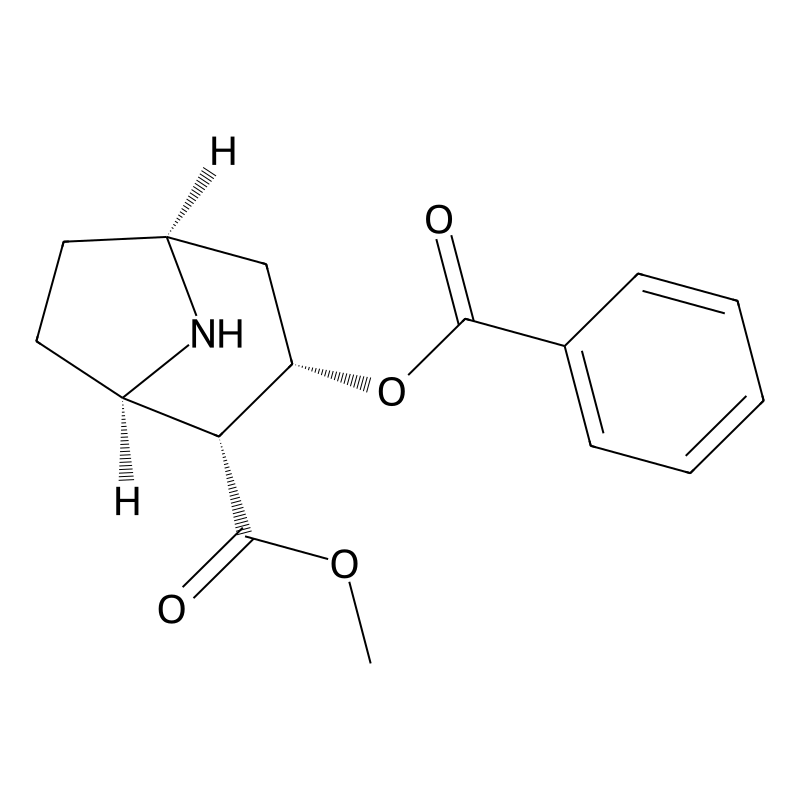

Norcocaine is a significant metabolite of cocaine, characterized by its chemical formula and a molar mass of approximately 289.33 g/mol. It is formed primarily through the N-demethylation of cocaine, a process facilitated by cytochrome P450 enzymes in the liver, particularly CYP3A4 . While norcocaine is less well-known than its parent compound, it possesses notable pharmacological properties, including local anesthetic effects that surpass those of cocaine itself. This metabolite accounts for about 5% of the cocaine that is absorbed into the body and can cross the blood-brain barrier, contributing to its psychoactive effects .

Norcocaine undergoes various metabolic transformations in the body. The primary pathway involves its conversion from cocaine via N-demethylation, which is catalyzed by cytochrome P450 enzymes . Once formed, norcocaine can further react to produce several metabolites, including norcocaethylene when co-administered with alcohol. This interaction enhances its toxicity compared to norcocaine alone . Additionally, norcocaine can be oxidized to form highly reactive species such as norcocaine nitrosonium, which may lead to cellular damage .

Norcocaine can be synthesized through several methods, primarily involving the N-demethylation of cocaine. Common approaches include:

- Chemical Hydrolysis: Utilizing specific reagents to facilitate the removal of the methyl group from cocaine.

- Biotransformation: Employing liver microsomes or recombinant cytochrome P450 enzymes to mimic metabolic processes that convert cocaine into norcocaine.

- Enzymatic Methods: Using engineered enzymes such as CocH5-Fc(M6) which have shown high efficiency in catalyzing the hydrolysis of both cocaine and norcocaine .

Norcocaine is primarily utilized in research settings to study its pharmacological effects and metabolic pathways. Its potential applications include:

- Research on Cocaine Addiction: Understanding how norcocaine contributes to the effects and toxicity of cocaine.

- Development of Antidotes: Investigating enzyme therapies that could mitigate the toxic effects of cocaine and its metabolites, including norcocaine .

- Local Anesthetic Studies: Exploring its efficacy compared to traditional anesthetics.

Interactions involving norcocaine are critical for understanding its pharmacodynamics and toxicology:

- Co-administration with Alcohol: This combination significantly increases toxicity due to the formation of norcocaethylene, which is more toxic than either compound alone .

- Enzyme Interactions: Norcocaine's metabolism involves multiple cytochrome P450 isoforms (1A, 2A, 3A), indicating complex interactions that can influence drug metabolism and efficacy .

Norcocaine shares similarities with several other compounds derived from or related to cocaine. Below are some notable comparisons:

| Compound | Structure | Key Characteristics |

|---|---|---|

| Cocaine | Primary psychoactive alkaloid with high addiction potential. | |

| Benzoylecgonine | Major inactive metabolite of cocaine; less toxic than norcocaine. | |

| Norcocaethylene | Formed when norcocaine reacts with alcohol; significantly more toxic than both cocaine and norcocaine. | |

| Ecgonine Methyl Ester | Inactive metabolite; less potent than both cocaine and norcocaine. |

Norcocaine's uniqueness lies in its potent local anesthetic properties and higher toxicity compared to its parent compound, making it a critical focus in studies related to cocaine's pharmacological effects and safety profiles.

Norcocaine, a minor metabolite of cocaine with the molecular formula C16H19NO4, represents an important compound in the tropane alkaloid family [2] [14]. The primary synthesis approach for norcocaine involves the demethylation of cocaine through several established pathways [3] [9]. These demethylation processes focus on removing the N-methyl group from the tropane ring structure while preserving the essential molecular framework [2] [14].

One of the most documented demethylation pathways involves the use of potassium permanganate under controlled pH conditions [1] [9]. This improved synthesis method has demonstrated high yields when the pH is carefully regulated during the oxidation process [1] [19]. The reaction mechanism involves the oxidative removal of the N-methyl group from cocaine, resulting in the formation of norcocaine with the secondary amine in the tropane ring [1] [9].

Another significant demethylation pathway utilizes dry hydrogen chloride in dioxane, which has been reported to achieve quantitative conversion of N-benzoylecgonine methyl ester into norcocaine [1] [19]. This method represents one of the most efficient approaches for norcocaine synthesis, with yields approaching 100% under optimized conditions [1] [19]. The reaction proceeds through protonation of the tertiary amine followed by nucleophilic substitution, effectively removing the methyl group [19].

A third important demethylation pathway employs 2,2,2-trichloroethyl chloroformate followed by zinc-acetic acid reduction [3] . This two-step process first forms a carbamate intermediate through the reaction of cocaine with trichloroethyl chloroformate, followed by reductive cleavage using zinc in acetic acid to generate norcocaine [3] . This method has been particularly valuable for laboratory-scale synthesis of norcocaine for research purposes [3] .

The enzymatic N-demethylation pathway has also been extensively studied, revealing that cocaine undergoes conversion to norcocaine through two alternate pathways in hepatic metabolism [4]. The first pathway involves direct N-demethylation by cytochrome P-450, while the second requires both cytochrome P-450 and flavin adenine dinucleotide-containing monooxygenase [4]. These enzymatic pathways provide insights into the biological formation of norcocaine and inform synthetic approaches [4].

Alternative Synthetic Routes via Tropane Alkaloid Modifications

Beyond direct demethylation of cocaine, several alternative synthetic routes have been developed through modifications of tropane alkaloid structures [5] [9]. These approaches leverage the fundamental tropane ring system as a starting point for constructing norcocaine through various chemical transformations [5] [9].

One notable alternative synthetic route involves the use of 1-chloroethyl chloroformate in refluxing dichloroethane [17] [26]. This method begins with the reaction of cocaine with 1-chloroethyl chloroformate to form an intermediate carbamate, which subsequently undergoes decomposition in methanol under reflux conditions to yield norcocaine [17] [26]. This approach has been particularly useful for the synthesis of isotopically labeled norcocaine derivatives for analytical and research applications [17].

Another alternative synthetic pathway utilizes tropane alkaloid precursors to construct the norcocaine framework through a series of controlled reactions [5] [13]. This approach begins with simpler tropane structures and incorporates the necessary functional groups to build the norcocaine molecule [5] [13]. The synthesis typically involves esterification reactions to introduce the benzoyl and methyl ester groups characteristic of norcocaine [13].

The synthesis of norcocaine can also be achieved through modifications of other tropane alkaloids such as ecgonine methyl ester [9] [13]. This route involves benzoylation of the hydroxyl group followed by controlled N-demethylation to generate norcocaine [9] [13]. The process requires careful selection of reaction conditions to ensure selectivity for the N-demethylation without affecting other functional groups [13].

Researchers have also explored the synthesis of norcocaine through the preparation of 8-oxa analogues, where the nitrogen atom in the tropane ring is replaced by oxygen, followed by subsequent transformations to reintroduce the nitrogen in the demethylated form [8]. These studies have provided valuable insights into structure-activity relationships and have facilitated the development of more efficient synthetic routes to norcocaine [8].

The development of these alternative synthetic routes has significantly expanded the methodological toolkit available for norcocaine synthesis, offering researchers multiple options depending on their specific requirements, available starting materials, and desired scale of production [5] [8] [9].

Optimization of Reaction Conditions for Improved Yield

The optimization of reaction conditions for norcocaine synthesis has been a focus of considerable research effort, aiming to maximize yield while minimizing byproduct formation [1] [19]. Several key parameters have been identified as critical for achieving optimal results in the various synthetic pathways [1] [9].

For the potassium permanganate oxidation method, pH control has emerged as the most crucial factor affecting yield [1] [19]. Research has demonstrated that maintaining the pH within a specific range during the oxidation process significantly enhances the conversion efficiency and product purity [1]. The improved synthesis procedure involves careful monitoring and adjustment of pH throughout the reaction, resulting in substantially higher yields compared to earlier methods [1] [19].

Temperature control represents another important parameter in norcocaine synthesis optimization [9] [17]. For reactions involving hydrogen chloride in dioxane, maintaining precise temperature conditions has been shown to influence both reaction rate and selectivity [19]. Similarly, for the 1-chloroethyl chloroformate method, reflux temperature and duration significantly impact the conversion efficiency and product quality [17] [26].

The selection and ratio of solvents have also been identified as critical factors in optimizing norcocaine synthesis [17] [20]. For instance, in the dichloroethane-based synthesis using 1-chloroethyl chloroformate, the solvent plays a dual role in facilitating the reaction and influencing the stability of intermediates [17]. Optimization studies have established ideal solvent compositions for different synthetic routes, contributing to improved yields [17] [20].

Reaction time optimization has been extensively investigated across various synthetic methods [1] [19]. For the hydrogen chloride-dioxane approach, extended reaction times under controlled conditions have been shown to achieve near-quantitative conversion [1] [19]. Conversely, for the trichloroethyl chloroformate method followed by zinc-acetic acid reduction, optimized reaction times for each step have been established to maximize overall yield [3] .

The table below summarizes the optimized reaction conditions for major norcocaine synthesis methods:

| Synthesis Method | Key Reagents | Optimized Conditions | Reported Yield |

|---|---|---|---|

| Potassium Permanganate Oxidation | KMnO4 | Controlled pH (5.4-5.9), Room temperature | High yield (specific % not reported) [1] [19] |

| Hydrogen Chloride-Dioxane | HCl, Dioxane (anhydrous) | Anhydrous conditions, Room temperature | Quantitative conversion [1] [19] |

| 1-Chloroethyl Chloroformate | ClCH2CH2Cl, Methanol | Reflux in dichloroethane, then methanol | 77% after purification [17] |

| Trichloroethyl Chloroformate | Cl3CCH2OCOCl, Zn, Acetic acid | Two-step process, controlled temperature | High yield (specific % not reported) [3] |

These optimization efforts have significantly enhanced the efficiency and reliability of norcocaine synthesis methods, making them more accessible for research applications requiring this compound [1] [3] [17] [19].

Characterization of Synthetic Byproducts and Impurities

The synthesis of norcocaine inevitably generates various byproducts and impurities that require thorough characterization for quality control and analytical purposes [12] [7]. Identification and characterization of these compounds are essential for developing purification strategies and ensuring the integrity of the final product [12] [21].

N-formylnorcocaine has been identified as a major impurity in norcocaine synthesis, particularly when using oxidative demethylation methods [12]. This compound results from the incomplete demethylation process, where the methyl group is oxidized to a formyl group rather than being completely removed [12]. Spectroscopic analysis of this impurity has revealed distinctive structural features that differentiate it from norcocaine, allowing for its identification in synthetic mixtures [12].

N-benzoylnormethylecgonine represents another significant byproduct characterized in norcocaine synthesis [12] [7]. This compound forms through the hydrolysis of the methyl ester group in norcocaine while preserving the N-demethylated structure [12]. Its presence in synthetic mixtures has been confirmed through comparison with authentic standards and comprehensive spectroscopic analysis [12] [7].

Cocaine N-oxide has been identified as an intermediate in certain synthetic pathways to norcocaine, particularly those involving oxidative N-demethylation [4]. This compound forms through the oxidation of the tertiary amine nitrogen in cocaine, subsequently undergoing N-demethylation to yield norcocaine [4]. Characterization of this intermediate has provided valuable insights into the reaction mechanisms involved in norcocaine synthesis [4].

Various analytical techniques have been employed for the characterization of norcocaine synthetic byproducts and impurities [12] [21]. Gas chromatography coupled with mass spectrometry has proven particularly effective for identifying and quantifying these compounds in complex mixtures [12] [21]. Additionally, nuclear magnetic resonance spectroscopy has been instrumental in elucidating the structural features of isolated impurities [12].

The table below presents key spectroscopic data for norcocaine and its major synthetic byproducts:

| Compound | Molecular Formula | Characteristic Spectroscopic Features | Relation to Synthesis |

|---|---|---|---|

| Norcocaine | C16H19NO4 | 1H NMR: δ 7.96-7.91 (m, 2H), 7.55 (td, J = 7.3, 1.4 Hz, 1H), 7.45-7.38 (m, 2H), 5.44 (dt, J = 11.6, 6.5 Hz, 1H) [26] | Target product [14] [15] |

| N-formylnorcocaine | C17H19NO5 | Distinctive formyl proton signal in 1H NMR [12] | Major impurity in oxidative methods [12] |

| N-benzoylnormethylecgonine | C15H17NO4 | Absence of methyl ester signals in 13C NMR [12] | Hydrolysis byproduct [12] [7] |

| Cocaine N-oxide | C17H21NO5 | Characteristic N-O stretching in IR spectrum [4] | Intermediate in oxidative pathways [4] |

Understanding the formation and characteristics of these byproducts has facilitated the development of improved purification protocols for norcocaine synthesis [12] [21]. Techniques such as column chromatography, recrystallization, and preparative high-performance liquid chromatography have been optimized based on the physicochemical properties of these impurities, enabling the production of high-purity norcocaine for research applications [12] [17] [21].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard